molecular formula C22H19N3O B103502 beta,beta-Diphenylacrylophenone semicarbazone CAS No. 16983-75-8

beta,beta-Diphenylacrylophenone semicarbazone

Cat. No. B103502
CAS RN: 16983-75-8
M. Wt: 341.4 g/mol
InChI Key: LIJVYFWZRRXJMB-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta,beta-Diphenylacrylophenone semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dibenzalacetone semicarbazone and has the molecular formula C17H18N4O. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism Of Action

The mechanism of action of beta,beta-Diphenylacrylophenone semicarbazone is not fully understood. However, it is believed to exert its antimicrobial and antitumor activities by interfering with the synthesis of nucleic acids and proteins. It has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.

Biochemical And Physiological Effects

Beta,beta-Diphenylacrylophenone semicarbazone has been found to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of the extracellular matrix. This inhibition of MMP activity may have potential applications in the treatment of various diseases, including cancer and arthritis.

Advantages And Limitations For Lab Experiments

One of the significant advantages of beta,beta-Diphenylacrylophenone semicarbazone is its ease of synthesis. The synthesis method is simple, efficient, and yields a high purity product. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to exhibit significant antimicrobial and antitumor activities, making it a potential candidate for the development of new drugs. However, one of the limitations of beta,beta-Diphenylacrylophenone semicarbazone is its insolubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on beta,beta-Diphenylacrylophenone semicarbazone. One of the potential directions is to investigate its potential applications in the treatment of various diseases, including cancer and arthritis. Further studies are needed to understand the mechanism of action of beta,beta-Diphenylacrylophenone semicarbazone and its effects on different cell types. In addition, future research may focus on the development of new synthesis methods for beta,beta-Diphenylacrylophenone semicarbazone, which may improve its solubility and increase its potential applications.

Synthesis Methods

Beta,beta-Diphenylacrylophenone semicarbazone can be synthesized by the reaction of dibenzalacetone and semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol at room temperature, and the product is obtained by filtration and recrystallization. This synthesis method is simple, efficient, and yields a high purity product.

Scientific Research Applications

Beta,beta-Diphenylacrylophenone semicarbazone has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. Beta,beta-Diphenylacrylophenone semicarbazone has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has also shown promising results in inhibiting the growth of cancer cells in vitro.

properties

CAS RN

16983-75-8

Product Name

beta,beta-Diphenylacrylophenone semicarbazone

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

[(E)-1,3,3-triphenylprop-2-enylideneamino]urea

InChI

InChI=1S/C22H19N3O/c23-22(26)25-24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H,(H3,23,25,26)/b24-21+

InChI Key

LIJVYFWZRRXJMB-DARPEHSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=C/C(=N\NC(=O)N)/C2=CC=CC=C2)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C(=CC(=NNC(=O)N)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=NNC(=O)N)C2=CC=CC=C2)C3=CC=CC=C3

synonyms

β,β-Diphenylacrylophenone semicarbazone

Origin of Product

United States

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